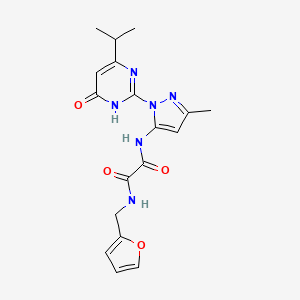![molecular formula C10H7Cl2N3O B2708187 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline CAS No. 78490-61-6](/img/structure/B2708187.png)
3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline” is a chemical compound with the CAS Number: 78490-61-6 . It has a molecular weight of 256.09 and its IUPAC name is 3-chloro-4- ( (6-chloropyridazin-3-yl)oxy)aniline . The compound is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline” is 1S/C10H7Cl2N3O/c11-7-5-6 (13)1-2-8 (7)16-10-4-3-9 (12)14-15-10/h1-5H,13H2 . This code provides a specific description of the compound’s molecular structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis
“3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline” is a powder . It has a molecular weight of 256.09 . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior in different contexts, such as its solubility in various solvents, its reactivity with other compounds, and its stability under different conditions.Scientific Research Applications
Chemical Synthesis and Polymerization
3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline, as a derivative of aniline, plays a significant role in chemical synthesis, particularly in the field of polymer chemistry. Research has shown that aniline derivatives can be effectively used in oxidative polymerization processes. For example, the chemical polymerization of aniline using periodic acid in acetonitrile has been explored, demonstrating its utility in producing conductive polymers like polyaniline, which exhibits electrical conductivity of approximately 100 S cm−1 (Can, Uzun, & Pekmez, 2009). This highlights the potential of using 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline in similar polymerization reactions to synthesize materials with desirable electronic properties.
Catalysis and Material Science
Aniline derivatives are also instrumental in catalysis and the development of new materials. For instance, the use of aniline as a capping agent to produce high-surface-area mixed-metal oxide films for electrocatalysis showcases the versatility of aniline derivatives in material science (Bates, Jia, Doan, Liang, & Mukerjee, 2016). This research suggests potential applications of 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline in developing catalysts for energy-related reactions, such as the oxygen evolution reaction.
Organic and Medicinal Chemistry
In the realm of organic and medicinal chemistry, pyridazine derivatives, including those related to 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline, have been synthesized for their antimicrobial properties. The synthesis and reaction of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, starting from carboxylic acid derivatives, have led to compounds with significant antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006). This underscores the potential of 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline in the synthesis of biologically active molecules.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed or inhaled, and it can cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-chloro-4-(6-chloropyridazin-3-yl)oxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-7-5-6(13)1-2-8(7)16-10-4-3-9(12)14-15-10/h1-5H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDZTPGNNTWOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Ethyl-N-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2708108.png)
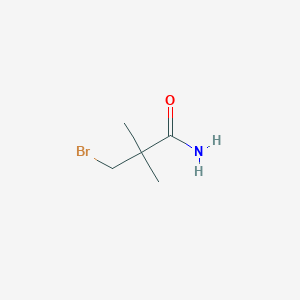
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)
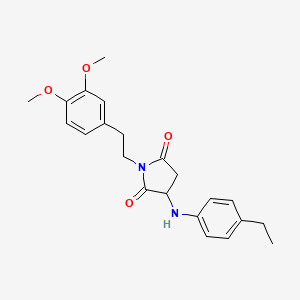
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
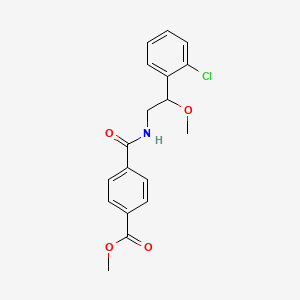
![N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2708118.png)
![4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2708119.png)
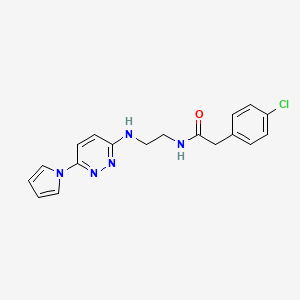

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2708123.png)
